BMS 753

Übersicht

Beschreibung

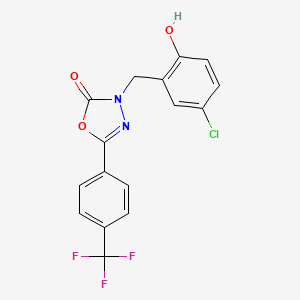

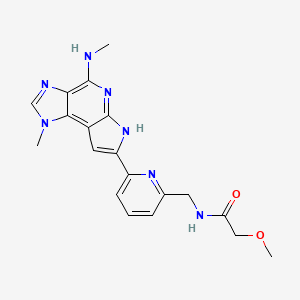

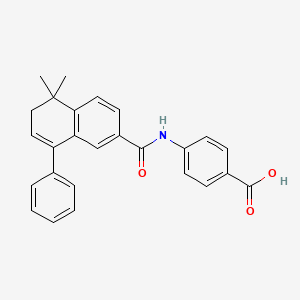

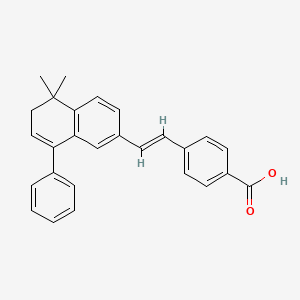

Es hat die Summenformel C21H21NO4 und ein Molekulargewicht von 351,40 g/mol . Diese Verbindung ist bekannt für ihre hohe Spezifität und Potenz bei der Bindung an RARα, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BMS 753 umfasst mehrere Schritte, beginnend mit der Herstellung des Indanon-Derivats. Zu den wichtigsten Schritten gehören:

Bildung des Indanon-Kerns: Der Indanon-Kern wird durch eine Friedel-Crafts-Acylierungsreaktion synthetisiert.

Einführung der Tetramethylgruppe: Die Tetramethylgruppe wird durch Alkylierungsreaktionen eingeführt.

Bildung der Amidbindung: Der letzte Schritt beinhaltet die Bildung der Amidbindung zwischen dem Indanon-Derivat und Benzoesäure

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen in Hydroxylgruppen umwandeln.

Substitution: Der aromatische Ring kann elektrophilen Substitutionsreaktionen unterliegen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Halogene und Nitrierungsmittel

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Retinsäure-Rezeptoren zu untersuchen.

Biologie: this compound wird in Zelldifferenzierungsstudien eingesetzt, insbesondere in embryonalen Karzinomzellen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen bei Krankheiten untersucht, die mit einer Dysfunktion des Retinsäure-Rezeptors zusammenhängen.

Industrie: This compound wird bei der Entwicklung neuer Pharmazeutika verwendet, die auf Retinsäure-Rezeptoren abzielen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv an den Retinsäure-Rezeptor alpha (RARα) bindet. Diese Bindung aktiviert den Rezeptor, was zur Transkription von Zielgenen führt, die an der Zelldifferenzierung und -proliferation beteiligt sind. Die Verbindung wirkt sich nicht signifikant auf andere Retinsäure-Rezeptoren aus, wie z. B. RARγ, was sie hochspezifisch macht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BMS 753 involves multiple steps, starting with the preparation of the indanone derivative. The key steps include:

Formation of the Indanone Core: The indanone core is synthesized through a Friedel-Crafts acylation reaction.

Introduction of the Tetramethyl Group: The tetramethyl group is introduced via alkylation reactions.

Formation of the Amide Bond: The final step involves the formation of the amide bond between the indanone derivative and benzoic acid

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

BMS 753 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

BMS 753 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of retinoic acid receptors.

Biology: this compound is employed in cell differentiation studies, particularly in embryonal carcinoma cells.

Medicine: The compound is investigated for its potential therapeutic effects in diseases related to retinoic acid receptor dysfunction.

Industry: This compound is used in the development of new pharmaceuticals targeting retinoic acid receptors

Wirkmechanismus

BMS 753 exerts its effects by selectively binding to retinoic acid receptor alpha (RARα). This binding activates the receptor, leading to the transcription of target genes involved in cell differentiation and proliferation. The compound does not significantly affect other retinoic acid receptors, such as RARγ, making it highly specific .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BMS-189453: Ein weiterer Retinsäure-Rezeptor-Agonist mit breiterer Spezifität.

BMS-986124: Ein selektiver Agonist für den Retinsäure-Rezeptor gamma (RARγ).

9-cis-Retinsäure: Ein natürlicher Ligand für Retinsäure-Rezeptoren mit geringerer Spezifität

Einzigartigkeit

BMS 753 ist aufgrund seiner hohen Spezifität für den Retinsäure-Rezeptor alpha (RARα) und seiner potenten agonistischen Aktivität einzigartig. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung der unterschiedlichen Rollen von RARα in verschiedenen biologischen Prozessen .

Eigenschaften

IUPAC Name |

4-[(1,1,3,3-tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-20(2)15-10-7-13(11-16(15)21(3,4)19(20)26)17(23)22-14-8-5-12(6-9-14)18(24)25/h5-11H,1-4H3,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBPBWUZXBYJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(C1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215307-86-1 | |

| Record name | 215307-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid](/img/structure/B1667168.png)

![N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide](/img/structure/B1667174.png)